Cas no 2172607-01-9 (4-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid)

2172607-01-9 structure
Productnaam:4-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid
4-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid
- 2172607-01-9
- EN300-1534017
- 4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid
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- Inchi: 1S/C27H30N2O5/c1-17(26(31)32)13-14-28-25(30)23(18-7-6-8-18)15-29-27(33)34-16-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,9-13,18,23-24H,6-8,14-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/b17-13+
- InChI-sleutel: WZSPWVIBPZIVPS-GHRIWEEISA-N
- LACHT: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)NC/C=C(/C(=O)O)\C
Berekende eigenschappen
- Exacte massa: 462.21547206g/mol
- Monoisotopische massa: 462.21547206g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 755
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 105Ų
4-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1534017-0.1g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1534017-0.25g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1534017-10.0g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1534017-1.0g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1534017-0.05g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1534017-0.5g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1534017-250mg |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1534017-50mg |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1534017-5.0g |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1534017-100mg |
4-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172607-01-9 | 100mg |
$2963.0 | 2023-09-26 |
4-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid Gerelateerde literatuur
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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